(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid structure and properties
(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid structure and properties
An In-depth Technical Guide to (4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid
Executive Summary
(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid (CAS: 2243975-77-9) is a specialized organoboron building block characterized by a sterically congested biaryl core and a metabolic-blocking fluorine substituent. Unlike simple phenylboronic acids, this molecule features an ortho-phenyl group relative to the boronic acid moiety, introducing significant steric demand that influences its reactivity profile in Suzuki-Miyaura cross-couplings.
Primarily utilized in the synthesis of OLED host materials (where non-planar biaryl motifs prevent aggregation) and pharmaceutical scaffolds (specifically for increasing metabolic stability via fluorination), this reagent requires tailored experimental protocols to overcome the transmetallation energy barrier imposed by the ortho-biaryl system.
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | (4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid |
| CAS Number | 2243975-77-9 |
| Molecular Formula | C₁₂H₁₀BFO₂ |
| Molecular Weight | 216.02 g/mol |
| Appearance | Tan to white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |
| Key Structural Features | Ortho-phenyl steric bulk; Para-fluoro electronic deactivation |
Synthesis & Manufacturing Logic
Mechanism & Pathway
The synthesis hinges on the differentiation between halogen leaving groups or the directed lithiation of the biaryl precursor.
Preferred Route:
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Precursor Assembly: Selective Suzuki coupling of 1-bromo-4-fluoro-2-iodobenzene with phenylboronic acid. The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, allowing the retention of the bromine atom for the next step.
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Lithium-Halogen Exchange: Treatment of 2-bromo-4-fluoro-1,1'-biphenyl with n-butyllithium (n-BuLi) at -78°C generates the organolithium intermediate.
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Electrophilic Trapping: Quenching with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis yields the target boronic acid.
Figure 1: Step-wise synthetic pathway leveraging chemoselective halogen reactivity.
Reactivity & Experimental Considerations
3.1. Steric Hindrance in Cross-Coupling
The ortho-phenyl group at position 1 creates a "steric wall" near the boron center. In the catalytic cycle of the Suzuki-Miyaura reaction, this significantly retards the transmetallation step.
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Implication: Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in low yields or homocoupling.
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Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI-IPr ). These ligands facilitate oxidative addition and stabilize the crowded transition state during transmetallation.
3.2. Fluorine Electronic Effects
The fluorine atom at position 4 exerts an inductive electron-withdrawing effect (-I).
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Acidity: This increases the Lewis acidity of the boron center compared to the non-fluorinated analog, potentially accelerating hydrolysis but also making the boronate more susceptible to nucleophilic attack (a prerequisite for transmetallation).
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Metabolic Stability: In medicinal chemistry, this fluorine blocks the metabolic "soft spot" (para-position) of the biphenyl ring, preventing P450-mediated hydroxylation.
3.3. Protodeboronation Risk
Ortho-substituted boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) under basic conditions, especially at high temperatures.
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Mitigation: Use mild bases (K₃PO₄ or CsF) and anhydrous solvents (THF/Dioxane) where possible. Avoid prolonged heating if the reaction stalls.
Applications in Drug Discovery & Materials
Medicinal Chemistry
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Privileged Scaffold: The biphenyl core is ubiquitous in antihypertensives (Angiotensin II antagonists) and kinase inhibitors.
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Cyclization Precursor: This molecule serves as a key intermediate for synthesizing fluorenones and phenanthridines via intramolecular cyclization post-coupling.
OLED Materials
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Host Materials: The steric bulk of the ortho-phenyl group forces the two aromatic rings to twist out of planarity (dihedral angle > 40°). This disruption of conjugation increases the triplet energy (E_T), making it an ideal building block for phosphorescent host materials.
Figure 2: Downstream applications leveraging steric and electronic properties.
Experimental Protocol: Optimized Suzuki Coupling
Objective: Coupling (4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid with an aryl chloride. Rationale: Using SPhos Pd G2 precatalyst ensures rapid activation and stability against the steric bulk of the boronic acid.
Reagents:
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(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid (1.2 equiv)
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Aryl Chloride (1.0 equiv)
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Catalyst: SPhos Pd G2 (2-5 mol%)
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Base: K₃PO₄ (2.0 equiv, finely ground)
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Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
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Setup: Charge a reaction vial with the aryl chloride, boronic acid, SPhos Pd G2, and K₃PO₄. Add a magnetic stir bar.
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Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/refill x3).
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Solvation: Add degassed solvent via syringe.
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Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS.
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Note: If conversion is slow, check for protodeboronation (mass = 172.2 for the byproduct 4-fluoro-biphenyl).
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Safety & Handling
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Storage: Store at 2–8°C under an inert atmosphere. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in aqueous reaction media but can alter stoichiometry calculations.
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Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
References
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
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Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
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PubChem Compound Summary. (2025). "(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid." National Center for Biotechnology Information. Link
